Technical Guide: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide
Technical Guide: Synthesis of 3-Fluoropyrrolidine-1-carboximidamide
Executive Summary & Strategic Value
3-Fluoropyrrolidine-1-carboximidamide (also known as 1-amidino-3-fluoropyrrolidine) represents a high-value pharmacophore in modern drug design. It combines the metabolic stability and conformational bias of the 3-fluoropyrrolidine ring with the high basicity and hydrogen-bonding capability of the guanidine moiety.
This scaffold is frequently employed in the design of protease inhibitors (e.g., thrombin, tryptase) and GPCR ligands, where the guanidine group mimics the arginine side chain, interacting with aspartate or glutamate residues in the binding pocket.[1] The fluorine atom at the 3-position introduces a strong dipole and lowers the pKa of the pyrrolidine nitrogen (inductive effect), modulating the overall basicity and lipophilicity (LogD) of the molecule.[1]
This guide details a robust, scalable synthesis pathway prioritizing 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent due to its superior atom economy, mild conditions, and ease of purification compared to classical S-methylisothiourea or cyanamide routes.[1]
Retrosynthetic Analysis
The synthesis is most logically disconnected at the exocyclic
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Synthesis of the Core: 3-Fluoropyrrolidine
Note: While 3-fluoropyrrolidine hydrochloride is commercially available (e.g., CAS 136725-55-8 for the (R)-isomer), in-house synthesis may be required for specific isotope labeling or cost reduction.
Pathway: Deoxyfluorination of N-Boc-3-hydroxypyrrolidine
This method utilizes DAST (Diethylaminosulfur trifluoride) to effect a stereochemical inversion (Walden inversion) at the C3 position.
Protocol Summary:
-
Substrate: (S)-N-Boc-3-hydroxypyrrolidine (Commercial).
-
Fluorination: Treat with DAST in DCM at -78°C to RT. The mechanism involves an
attack by fluoride, converting the (S)-alcohol to the (R)-fluoride. -
Deprotection: Removal of the Boc group using 4M HCl in Dioxane.
| Parameter | Specification |
| Reagent | DAST (Diethylaminosulfur trifluoride) |
| Solvent | Dichloromethane (Anhydrous) |
| Temperature | -78°C (addition) |
| Stereochemistry | Inversion ((S) |
| Yield | 65-80% (2 steps) |
Critical Safety Note: DAST liberates HF upon hydrolysis. Glassware must be dry. Reactions should be performed in a fume hood with HF-compatible spill kits available.
Core Synthesis: Guanidinylation (The "Main Event")[1]
We recommend Method A for medicinal chemistry applications (mg to multi-gram scale) due to its operational simplicity and high purity profile.
Method A: 1H-Pyrazole-1-carboxamidine Hydrochloride (Recommended)
This reagent acts as a guanidine transfer agent.[2] The pyrazole moiety is a good leaving group (
Reaction Scheme
Figure 2: Mechanistic pathway of guanidinylation via pyrazole displacement.
Detailed Experimental Protocol
Scale: 1.0 mmol (approx. 125 mg of amine salt)[1]
-
Preparation : In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoropyrrolidine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). The suspension should clear as the free amine is liberated.[1] Stir for 5 minutes at room temperature (25°C).
-
Reagent Addition : Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq, 1.05 mmol) in one portion.
-
Note: A slight excess ensures complete consumption of the valuable fluorinated amine.[1]
-
-
Reaction : Stir the mixture at room temperature for 16–24 hours.
-
Monitoring: Monitor by LC-MS (ESI+). Look for the target mass
(approx). The starting material (m/z ~90) should disappear.
-
-
Workup :
-
Purification (Choice of two methods) :
-
Method 1 (Flash Chromatography): Dilute residue in MeOH/DCM. Purify on silica gel using a polar eluent: DCM:MeOH:NH
OH (90:10:1 to 80:20:2). The guanidine is highly polar.[1] -
Method 2 (Precipitation): Dissolve the crude oil in a minimum amount of absolute ethanol.[1] Add diethyl ether dropwise to precipitate the guanidine hydrochloride salt.[1] Filter and dry.[3]
-
Method B: S-Methylisothiourea Sulfate (Alternative)
Used for larger scale-ups where cost is the primary driver, despite the generation of methyl mercaptan (toxic, foul odor).[1]
-
Dissolve 3-fluoropyrrolidine and S-methylisothiourea sulfate (0.5 eq per amine, as it is a hemisulfate) in water or aqueous ethanol.
-
Adjust pH to ~10 using NaOH.
-
Heat to reflux (80°C) for 2-4 hours.
-
Caution: Use a bleach scrubber for the exhaust gas to neutralize methyl mercaptan (
).
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal Characteristics |
| LC-MS (ESI+) | [M+H]+ : ~132.09 Da. Fragment : Loss of |
| 1H NMR (D2O) | |
| 19F NMR | |
| Appearance | White to off-white hygroscopic solid (as HCl salt). |
Storage & Stability
-
Hygroscopicity: Guanidine salts are extremely hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: The C-F bond is stable under standard physiological conditions. The guanidine group is stable to acid but can hydrolyze to urea under strong basic conditions at high temperatures (
, 1M NaOH).[1]
References
-
Synthesis of 3-Fluoropyrrolidines (Core Scaffold)
-
Guanylation via 1H-Pyrazole-1-carboxamidine (Method A)
-
General Guanidine Synthesis Reviews
-
Commercial Availability & Properties
- Sigma-Aldrich Product Sheet: (R)-(-)-3-Fluoropyrrolidine hydrochloride.
Sources
- 1. CN103588682B - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
